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An In-depth Technical Guide on the Spectroscopic Data of CAS 67736-22-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for
the compound with CAS number 67736-22-5, identified as 2-(2,4-Dihydroxyphenyl)-6-
hydroxybenzofuran. Due to the limited availability of direct experimental spectra in publicly
accessible databases, this guide combines predicted data, information from commercial
suppliers, and analysis of structurally similar compounds to offer a robust understanding of its
spectroscopic characteristics. The document also touches upon its known biological activity
and provides a procedural framework for its characterization.

Introduction

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is a natural product that has been isolated
from the roots of Erythrina herbacea.[1] It belongs to the class of benzofurans, a group of
heterocyclic compounds with a wide range of biological activities. This compound has garnered
interest due to its potential antibacterial properties, particularly against methicillin-resistant
Staphylococcus aureus (MRSA). Accurate spectroscopic data is paramount for its
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unambiguous identification, quality control, and further research and development. This guide
aims to consolidate the available information to serve as a valuable resource for researchers in
the field.

Chemical Structure and Properties

e CAS Number: 67736-22-5

Chemical Name: 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran

Molecular Formula: C14H1004

Molecular Weight: 242.23 g/mol

Appearance: Typically a yellow powder.

Spectroscopic Data

While direct experimental spectra for CAS 67736-22-5 are not readily available in the public
domain, the following sections provide predicted data and expected spectral features based on
its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Although a specific experimental spectrum for this compound is not publicly available,
SpectraBase, a comprehensive spectral database, indicates the existence of a 13C NMR
spectrum.[2] Based on the structure of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran, the
expected chemical shifts in both *H and 3C NMR are detailed below.

3.1.1. Predicted tH NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the
benzofuran and dihydroxyphenyl rings, as well as the hydroxyl protons. The chemical shifts (d)
are predicted to be in the following ranges:
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3.1.2. Predicted 33C NMR Data

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran is expected to exhibit
characteristic absorption bands for the hydroxyl and aromatic functional groups.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. While an experimental mass spectrum is not available, predicted data from
PubChem suggests the following accurate mass and collision cross-section values.[3]
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Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of 2-(2,4-
Dihydroxyphenyl)-6-hydroxybenzofuran would typically involve the following steps.

Sample Preparation
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* NMR Spectroscopy: The compound (typically 1-5 mg) would be dissolved in a deuterated
solvent such as DMSO-des or Methanol-da. Tetramethylsilane (TMS) is commonly used as an

internal standard.

e IR Spectroscopy: A small amount of the solid sample would be mixed with potassium
bromide (KBr) and pressed into a pellet. Alternatively, a thin film can be prepared by
dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

o Mass Spectrometry: The sample would be dissolved in a suitable solvent (e.g., methanol,
acetonitrile) and introduced into the mass spectrometer via an appropriate ionization source
such as electrospray ionization (ESI).

The general workflow for spectroscopic analysis is illustrated in the following diagram:
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A general workflow for the spectroscopic analysis of a chemical compound.

Biological Activity and Potential Signhaling Pathways

2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran has been identified as an antibacterial agent,
showing activity against methicillin-resistant Staphylococcus aureus (MRSA). The precise
mechanism of action and the signaling pathways involved have not been fully elucidated in the
available literature. However, many natural phenolic compounds exert their antimicrobial effects

through various mechanisms.
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A hypothetical signaling pathway for the antibacterial action of this compound might involve the
disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with
nucleic acid synthesis. The relationship between the compound and its potential cellular targets
is depicted below.
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A diagram illustrating potential antibacterial mechanisms of action.

Conclusion

This technical guide provides a summary of the known and predicted spectroscopic data for
CAS 67736-22-5, 2-(2,4-Dihydroxyphenyl)-6-hydroxybenzofuran. While experimentally
obtained spectra are not widely available, the information presented here, derived from its
chemical structure and data from related compounds, offers a valuable starting point for
researchers. The established antibacterial activity of this compound suggests its potential as a
lead for the development of new therapeutic agents. Further investigation is warranted to fully
characterize its spectroscopic properties and elucidate its mechanism of antibacterial action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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